molecular formula C12H13BrN2O2 B7880517 T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate

Cat. No.: B7880517
M. Wt: 297.15 g/mol
InChI Key: TVAOZGBCQIQOHY-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position of the pyridine ring, and a cyano group attached to the ethanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-pyridone to introduce the bromine atom at the 5-position. This is followed by the formation of the cyano group through a nucleophilic substitution reaction. The final step involves the esterification of the resulting intermediate with tert-butyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the cyano group or reduce the ester to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound has a similar pyridine core but with a methoxy group instead of a cyano group.

    tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Another similar compound with a chloropyridine core.

    tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate: This compound features two methoxy groups on the pyridine ring.

Uniqueness

T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate is unique due to the presence of both a cyano group and a tert-butyl ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (2Z)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,15H,1-3H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAOZGBCQIQOHY-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C\1/C=CC(=CN1)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.